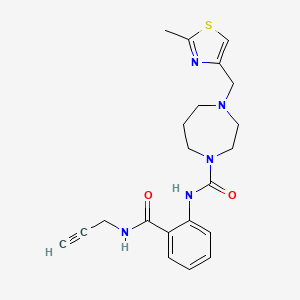
MTDB-Alkyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MTDB-Alkyne is a clickable RNA pseudoknot binder, composed of the beta-coronavirus pseudoknot ligand MTDB that has been functionalized with a clickable alkyne group . This compound has gained attention for its role in the synthesis of proximity-induced nucleic acid degrader molecules, particularly for the degradation of severe acute respiratory syndrome coronavirus 2 RNA .
准备方法
Synthetic Routes and Reaction Conditions: MTDB-Alkyne is synthesized by functionalizing the beta-coronavirus pseudoknot ligand MTDB with a clickable alkyne group . The preparation of alkynes generally involves the dehydrohalogenation of vicinal dihalides or vinylic halides using strong bases such as sodium amide in ammonia . This process forms the carbon-carbon triple bond characteristic of alkynes.
Industrial Production Methods: While specific industrial production methods for this compound are not detailed, the general approach involves large-scale synthesis using the aforementioned dehydrohalogenation techniques. The use of robust reaction conditions and high-purity reagents ensures the production of this compound with a purity of at least 98% .
化学反应分析
Types of Reactions: MTDB-Alkyne undergoes various chemical reactions, including:
Oxidation: Alkynes can be oxidized to diketones using reagents like potassium permanganate.
Reduction: Alkynes can be reduced to alkenes or alkanes using hydrogenation with catalysts such as palladium on carbon.
Substitution: Alkynes can participate in nucleophilic substitution reactions, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium amide in liquid ammonia.
Major Products:
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: New alkynes or substituted alkynes.
科学研究应用
MTDB-Alkyne has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Acts as a clickable RNA pseudoknot binder, facilitating the study of RNA structures and functions.
Industry: Utilized in the synthesis of specialized compounds for various industrial applications.
作用机制
MTDB-Alkyne exerts its effects by binding to RNA pseudoknots. The clickable alkyne group allows for the attachment of various functional groups, enabling the synthesis of proximity-induced nucleic acid degrader molecules. These molecules target and degrade specific RNA sequences, such as those found in severe acute respiratory syndrome coronavirus 2 . The molecular targets include RNA pseudoknots, and the pathways involved are related to RNA degradation and interference .
Similar Compounds:
MTDB: The parent compound without the clickable alkyne group.
Propargylamine: Another alkyne-containing compound used in click chemistry.
Phenylacetylene: A simple alkyne used in various organic synthesis reactions.
Uniqueness: this compound is unique due to its specific functionalization with a clickable alkyne group, which allows for targeted RNA binding and degradation. This makes it particularly valuable in the study and treatment of viral infections, such as severe acute respiratory syndrome coronavirus 2 .
属性
分子式 |
C21H25N5O2S |
|---|---|
分子量 |
411.5 g/mol |
IUPAC 名称 |
4-[(2-methyl-1,3-thiazol-4-yl)methyl]-N-[2-(prop-2-ynylcarbamoyl)phenyl]-1,4-diazepane-1-carboxamide |
InChI |
InChI=1S/C21H25N5O2S/c1-3-9-22-20(27)18-7-4-5-8-19(18)24-21(28)26-11-6-10-25(12-13-26)14-17-15-29-16(2)23-17/h1,4-5,7-8,15H,6,9-14H2,2H3,(H,22,27)(H,24,28) |
InChI 键 |
BHCAYIGBTZSCOS-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=CS1)CN2CCCN(CC2)C(=O)NC3=CC=CC=C3C(=O)NCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)

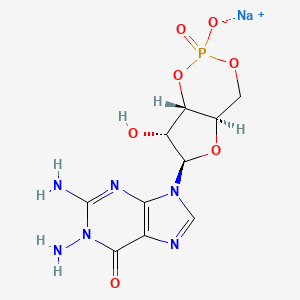
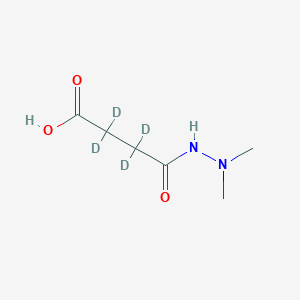
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)
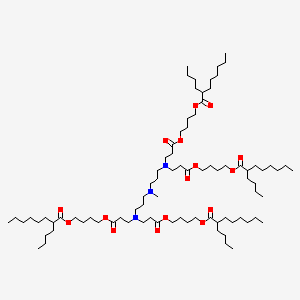

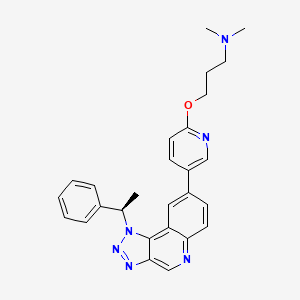
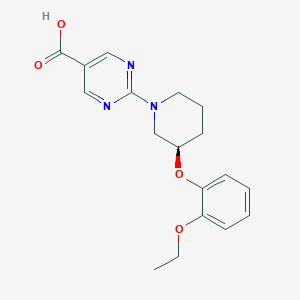
![Ethyl 2-[[4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl]amino]benzoate](/img/structure/B10856011.png)

![5,6-dichloro-3-[(3E)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B10856025.png)